molecular formula C8H5N3OS B11907456 5-(1,3,4-Thiadiazol-2-yl)nicotinaldehyde CAS No. 1346687-64-6

5-(1,3,4-Thiadiazol-2-yl)nicotinaldehyde

Cat. No.: B11907456
CAS No.: 1346687-64-6
M. Wt: 191.21 g/mol
InChI Key: ONGUGFKXZFENJU-UHFFFAOYSA-N
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Description

5-(1,3,4-Thiadiazol-2-yl)nicotinaldehyde is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3,4-Thiadiazol-2-yl)nicotinaldehyde typically involves the reaction of nicotinaldehyde with thiadiazole derivatives. One common method involves the use of hydrazonoyl halides and thiocyanates. The reaction conditions often include the use of solvents like ethanol and the presence of catalysts such as triethylamine .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

5-(1,3,4-Thiadiazol-2-yl)nicotinaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives depending on the substituents introduced .

Scientific Research Applications

5-(1,3,4-Thiadiazol-2-yl)nicotinaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(1,3,4-Thiadiazol-2-yl)nicotinaldehyde involves its interaction with various molecular targets. In antimicrobial applications, it disrupts bacterial cell wall synthesis. In anticancer research, it interferes with DNA replication and cell division. The compound’s effects are mediated through pathways involving enzymes and receptors specific to the target cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1,3,4-Thiadiazol-2-yl)nicotinaldehyde stands out due to its aldehyde functional group, which allows for further chemical modifications and derivatizations. This makes it a versatile intermediate in the synthesis of various bioactive compounds .

Properties

CAS No.

1346687-64-6

Molecular Formula

C8H5N3OS

Molecular Weight

191.21 g/mol

IUPAC Name

5-(1,3,4-thiadiazol-2-yl)pyridine-3-carbaldehyde

InChI

InChI=1S/C8H5N3OS/c12-4-6-1-7(3-9-2-6)8-11-10-5-13-8/h1-5H

InChI Key

ONGUGFKXZFENJU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1C2=NN=CS2)C=O

Origin of Product

United States

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